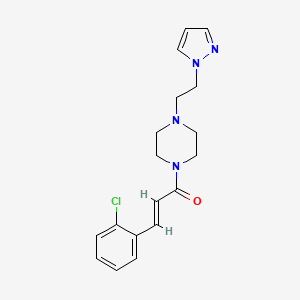![molecular formula C21H23N3O3S2 B2921611 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1396687-25-4](/img/structure/B2921611.png)
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a pyridin-3-ylmethyl group, and a thiophen-2-ylethyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Incorporation of the Thiophen-2-ylethyl Group: The final step involves the addition of the thiophen-2-ylethyl group through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The thiophen-2-ylethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or extend the molecular framework.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
科学的研究の応用
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
類似化合物との比較
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide can be compared with similar compounds, such as:
4-(dimethylsulfamoyl)-N-[(pyridin-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide: This compound has a similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group, which may affect its chemical properties and reactivity.
4-(dimethylsulfamoyl)-N-[(pyridin-4-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide: This compound has a pyridin-4-ylmethyl group, which may result in different biological activities and applications.
4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(furan-2-yl)ethyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-23(2)29(26,27)20-9-7-18(8-10-20)21(25)24(13-11-19-6-4-14-28-19)16-17-5-3-12-22-15-17/h3-10,12,14-15H,11,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZPZHZTHETRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

![4-Ethoxy-1,6-dioxaspiro[2.5]octane](/img/structure/B2921536.png)
![ethyl 2-(2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)acetate](/img/structure/B2921539.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2921541.png)

![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)
